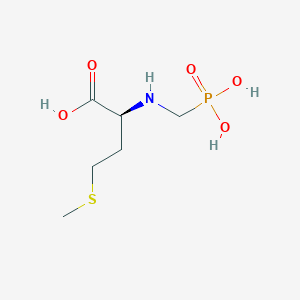

(S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid is a compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid can be achieved through several methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile. This intermediate is then hydrolyzed to yield the desired amino acid . Another method involves the use of photocatalytic reactions to modify amino acids under mild, physiologically compatible conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Strecker synthesis, where the reaction conditions are optimized for high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The phosphonomethyl group can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced phosphonomethyl derivatives, and various substituted amino acids.

Scientific Research Applications

(S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex molecules and materials.

Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

Mechanism of Action

The mechanism of action of (S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The phosphonomethyl group can act as a mimic of phosphate, allowing the compound to interfere with phosphate-dependent enzymes and metabolic processes . This interaction can lead to the inhibition of enzyme activity and alteration of cellular functions.

Comparison with Similar Compounds

Similar Compounds

(S)-2-Amino-4-(methylthio)butanoic acid: Lacks the phosphonomethyl group.

(S)-2-Amino-4-(phosphonomethyl)butanoic acid: Lacks the methylthio group.

(S)-4-(Methylthio)-2-aminobutanoic acid: Lacks the phosphonomethyl group.

Uniqueness

The presence of both the methylthio and phosphonomethyl groups in (S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid imparts unique chemical properties, such as enhanced reactivity and specificity in biological systems. This makes it a valuable compound for research and industrial applications.

Biological Activity

(S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid, commonly referred to as a derivative of 2-hydroxy-4-(methylthio)butanoic acid (HMB), exhibits significant biological activity that has been the subject of various studies. This compound is known for its potential in influencing metabolic pathways, particularly in relation to amino acid metabolism and its implications in livestock nutrition and human health.

- Chemical Formula : C₅H₁₃N₃O₅PS

- Molecular Weight : 203.21 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily revolves around its role as a precursor in the synthesis of other biologically active compounds. It is involved in:

- Amino Acid Metabolism : The compound acts as an important intermediate in the synthesis of methionine and other sulfur-containing amino acids, which are essential for various metabolic processes.

- Apoptosis Induction : Research indicates that derivatives of this compound can induce apoptosis in certain cell lines, suggesting potential applications in cancer therapy .

1. Effects on Livestock

Recent studies have demonstrated that supplementation with HMB can lead to:

- Increased Milk Production : In dairy cows, HMB supplementation has been linked to improved nitrogen efficiency and increased milk yield, highlighting its role in enhancing lactation performance .

- Weight Gain and Muscle Preservation : In livestock, HMB has been shown to support muscle growth and preservation during periods of stress or illness .

2. Human Health Implications

In humans, the compound has been researched for its potential benefits in:

- Muscle Health : HMB supplementation may help reduce muscle loss during periods of inactivity or aging, thereby improving overall muscle health and function.

- Metabolic Disorders : Given its involvement in amino acid metabolism, it may play a role in managing metabolic disorders associated with amino acid deficiencies .

Case Study 1: Lactation Response in Dairy Cows

A study involving 61 Holstein cows demonstrated that dietary supplementation with HMB significantly increased gross nitrogen efficiency and milk production. The cows were divided into groups receiving different levels of HMB over a period of 28 days post-calving. Results indicated a clear correlation between HMB intake and improved lactation metrics .

Case Study 2: Muscle Preservation in Older Adults

Research focusing on older adults showed that HMB supplementation led to improved muscle mass retention and function over a 12-week period compared to a control group not receiving supplementation. This suggests potential applications for HMB in geriatric nutrition .

Data Summary Table

Properties

Molecular Formula |

C6H14NO5PS |

|---|---|

Molecular Weight |

243.22 g/mol |

IUPAC Name |

(2S)-4-methylsulfanyl-2-(phosphonomethylamino)butanoic acid |

InChI |

InChI=1S/C6H14NO5PS/c1-14-3-2-5(6(8)9)7-4-13(10,11)12/h5,7H,2-4H2,1H3,(H,8,9)(H2,10,11,12)/t5-/m0/s1 |

InChI Key |

SHUKYVDIYQSADA-YFKPBYRVSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NCP(=O)(O)O |

Canonical SMILES |

CSCCC(C(=O)O)NCP(=O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.